1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its unique physicochemical properties. It is composed of a pyridinium cation and a bis((trifluoromethyl)sulfonyl)amide anion. This compound is widely used in various scientific and industrial applications due to its thermal stability, low volatility, and excellent solubility in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves the quaternization of 3-methylpyridine with 1-bromohexane to form 1-hexyl-3-methylpyridinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques like recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a wide range of functionalized ionic liquids .
Wissenschaftliche Forschungsanwendungen
1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide has numerous scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solubility and stability properties.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions and protein stabilization.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The pyridinium cation and bis((trifluoromethyl)sulfonyl)amide anion can interact with various substrates, facilitating chemical reactions and enhancing the stability of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Uniqueness
Compared to these similar compounds, 1-Hexyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide offers unique advantages such as higher thermal stability and better solubility in certain organic solvents. Its pyridinium cation also provides distinct reactivity and interaction profiles, making it suitable for specific applications where other ionic liquids may not perform as well .
Eigenschaften
Molekularformel |
C14H20F6N2O4S2 |
---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylpyridin-1-ium |
InChI |
InChI=1S/C12H20N.C2F6NO4S2/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
BTILDMKCQRWRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.